1,3-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
1,3-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals . This compound’s structure includes a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Preparation Methods
The synthesis of 1,3-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of indole derivatives with diazinane trione precursors under specific conditions. One common method involves the condensation reaction between 1-methyl-1H-indole-3-carbaldehyde and 1,3-dimethylbarbituric acid in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
1,3-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
1,3-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1,3-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
This compound’s uniqueness lies in its specific structure, which combines the indole moiety with a diazinane trione ring, providing distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-dimethyl-5-[(1-methylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-17-9-10(11-6-4-5-7-13(11)17)8-12-14(20)18(2)16(22)19(3)15(12)21/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGTYXLDYTYUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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